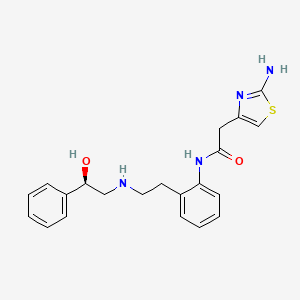![molecular formula C33H16Na8O38S8 B13433620 Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)
Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate is a complex organic compound characterized by multiple sulfonate groups and chromen structures. This compound is notable for its extensive sulfonation, which imparts high solubility in water and potential for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate involves multiple steps, starting with the sulfonation of phenyl groups. The reaction typically requires strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure complete sulfonation. The chromen structures are formed through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and chromen moieties.
Reduction: Reduction reactions can target the sulfonate groups, potentially converting them to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for electrophilic aromatic substitution often involve Lewis acids like aluminum chloride.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced sulfonates and thiols.
Substitution: Functionalized aromatic compounds with various substituents.
Applications De Recherche Scientifique
Chemistry
The compound’s extensive sulfonation makes it a valuable reagent in organic synthesis, particularly in the formation of water-soluble derivatives and catalysts.
Biology
In biological research, the compound can be used as a probe for studying sulfonation pathways and enzyme activities related to sulfonate metabolism.
Medicine
Industry
In industrial applications, the compound can serve as a surfactant, dispersant, or catalyst in various chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through its sulfonate groups, which can interact with various molecular targets, including enzymes and receptors. The chromen structures may also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: A common surfactant with a simpler structure.
Sodium lignosulfonate: A sulfonated lignin derivative used in industrial applications.
Sodium polystyrene sulfonate: A polymeric sulfonate used in medical and industrial applications.
Uniqueness
Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate is unique due to its complex structure, high degree of sulfonation, and potential for diverse chemical reactions and applications.
Propriétés
Formule moléculaire |
C33H16Na8O38S8 |
|---|---|
Poids moléculaire |
1460.9 g/mol |
Nom IUPAC |
octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate |
InChI |
InChI=1S/C33H24O38S8.8Na/c34-28-26-22(10-16(64-72(36,37)38)12-24(26)62-30(32(28)70-78(54,55)56)14-2-4-18(66-74(42,43)44)20(8-14)68-76(48,49)50)60-6-1-7-61-23-11-17(65-73(39,40)41)13-25-27(23)29(35)33(71-79(57,58)59)31(63-25)15-3-5-19(67-75(45,46)47)21(9-15)69-77(51,52)53;;;;;;;;/h2-5,8-13H,1,6-7H2,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;;;;;;/q;8*+1/p-8 |
Clé InChI |
OQGDCSGFGDDXGZ-UHFFFAOYSA-F |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3OCCCOC4=CC(=CC5=C4C(=O)C(=C(O5)C6=CC(=C(C=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
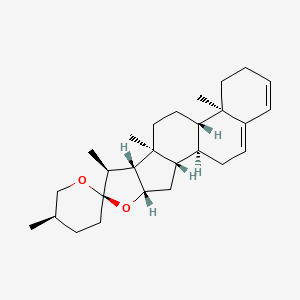
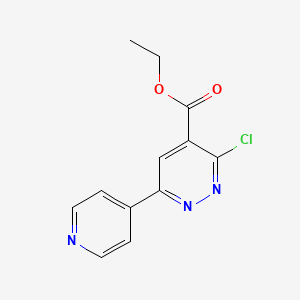
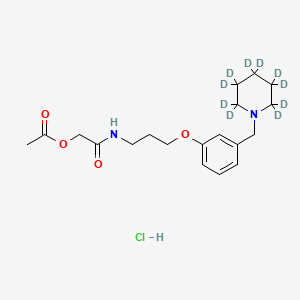


![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
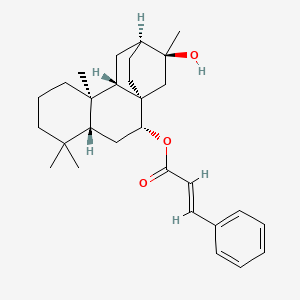
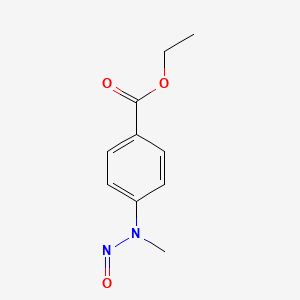

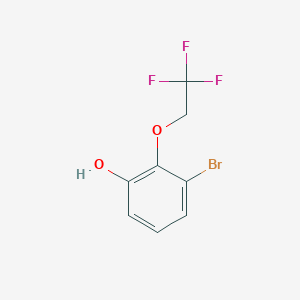
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
